Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2

SH2 domain competitive binding IC50 comparison

Phosphatase-resistant SH2 domain ligand for PI 3-kinase/p85 binding assays. Researchers often struggle with peptide degradation in cellular contexts-this acetylated/amidated PDGF-β receptor-derived phosphopeptide (Tyr751 motif) addresses that with enhanced metabolic stability. • p85 C-terminal SH2 domain IC₅₀: 0.15 µM in competitive binding; uncapped parent sequence IC₅₀: 0.445 µM. • Validated scaffold for CF₂Pmp-containing peptidomimetics (optimized analog IC₅₀: 0.076 µM). • Suitable reference standard for SH2 domain SAR and PDGFR-stimulated PI 3-kinase pathway interrogation. Supplied as lyophilized powder; >95% HPLC purity with full analytical documentation. Immediate global shipping for R&D use.

Molecular Formula C36H56N7O13PS
Molecular Weight 857.9 g/mol
Cat. No. B1461697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2
Molecular FormulaC36H56N7O13PS
Molecular Weight857.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CC(=O)O)NC(=O)C
InChIInChI=1S/C36H56N7O13PS/c1-19(2)16-25(31(37)47)40-32(48)24(13-15-58-6)39-35(51)28-8-7-14-43(28)36(52)30(20(3)4)42-34(50)26(41-33(49)27(18-29(45)46)38-21(5)44)17-22-9-11-23(12-10-22)56-57(53,54)55/h9-12,19-20,24-28,30H,7-8,13-18H2,1-6H3,(H2,37,47)(H,38,44)(H,39,51)(H,40,48)(H,41,49)(H,42,50)(H,45,46)(H2,53,54,55)/t24-,25-,26-,27-,28-,30-/m0/s1
InChIKeyOAXSBUYJZBCOAD-YUGXLDDKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2: SH2 Domain Phosphopeptide Ligand


Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 (CAS 157382-69-9) is a synthetic phosphotyrosine-containing hexapeptide that functions as a competitive ligand for Src homology 2 (SH2) domains, modular protein interaction modules that recognize specific phosphotyrosine-containing motifs in signal transduction cascades [1]. The compound comprises an N-terminal acetyl cap, a phosphorylated tyrosine residue (Tyr(PO3H2)), and a C-terminal amide, designed to mimic natural phosphotyrosine sequences while conferring enhanced metabolic stability relative to free N- and C-termini [1]. It was characterized as part of early efforts to develop nonhydrolyzable phosphotyrosyl mimetics for phosphatase-resistant SH2 domain inhibitors, establishing its foundational role as a tool compound for probing SH2 domain-mediated protein-protein interactions [2].

p85 PI3K SH2 domain competitive binding studies
PDGF-β receptor Tyr751 sequence-matched ligand
N-acetyl/C-amide capped peptide with reported stability profile

Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2: Why Generic Peptides Fail


SH2 domains exhibit distinct sequence selectivity determined by residues C-terminal to the phosphotyrosine, particularly at the +1 and +3 positions relative to pTyr [1]. The Val-Pro-Met-Leu motif of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 derives from Tyr751 of the PDGF-β receptor and specifically targets the C-terminal SH2 domain of the p85 subunit of PI 3-kinase [2]. Substitution with alternative SH2-binding peptides—such as those optimized for Src SH2 domains (e.g., pYEEI-based sequences) or Grb2 SH2 domains (e.g., pYXNX motifs)—yields different affinity profiles and domain specificity [1]. Generic substitution without sequence-matched controls introduces uncontrolled variability in binding assays, confounding quantitative interpretation of SH2 domain engagement and downstream signaling readouts [2].

Sequence specificity mismatch
Substituting pYEEI or pYXNX motifs for Val-Pro-Met-Leu may shift SH2 domain affinity and target engagement.
Domain selectivity alteration
Generic SH2-binding peptides may not reproduce p85 PI3K SH2 domain selectivity; cross-reactivity can confound binding data.
Uncapped peptide instability
Free N-/C-termini analogs may exhibit higher proteolytic susceptibility, altering apparent potency in cell-based assays.

Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2: Differentiation from Analogs


Superior Binding Affinity vs. Closest Analog

Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 exhibits a 3-fold higher binding affinity for SH2 domains (IC50 = 0.15 µM) compared with its closest sequence analog pTyr751-Val-Pro-Met-Leu, which lacks terminal capping groups and shows an IC50 of 0.445 ± 0.047 µM in the same biochemical system [1][2]. This affinity enhancement is attributed to neutralization of the amine and carboxy termini via N-acetyl and C-amide capping modifications [2].

Capped vs. Uncapped Affinity
Reported
IC₅₀ 0.15 µM vs 0.445 ± 0.047 µM (3.0-fold lower)
Supports capped peptide selection for assay sensitivity context
Reported in p85 SH2 domain competitive binding assay
SH2 domain competitive binding IC50 comparison phosphopeptide affinity

Affinity Ranking Among PDGF-β Receptor SH2 Ligands

Within the PDGF-β receptor Tyr751-derived phosphopeptide series, Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 occupies an intermediate affinity position, demonstrating 3.0-fold higher potency than the uncapped parent sequence (IC50 = 0.15 µM vs. 0.445 µM) but 2.0-fold lower potency than the subsequently optimized peptidomimetic Ac-pTyr-Val-Ala-N(C6H13)2 (IC50 = 0.076 ± 0.010 µM) [1]. This affinity profile establishes the compound as a well-characterized reference ligand that balances robust binding with structural tractability for SAR studies.

Affinity Rank in Tyr751 Series
Reported
IC₅₀ 0.15 µM; 2.0-fold lower vs optimized peptidomimetic (0.076 µM); 3.0-fold higher vs uncapped parent
Intermediate affinity position supports reference standard selection
Rank within PDGF-β receptor phosphopeptide SAR landscape
structure-activity relationship SH2 inhibitor design PI 3-kinase PDGF receptor signaling

Affinity Contrast with Src SH2 Ligands

Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 (IC50 = 0.15 µM) demonstrates 4.3-fold to 6.7-fold higher affinity for its cognate p85 SH2 domain target compared with Src-optimized SH2 ligands such as pYEEI (IC50 = 6.5 µM) [1], and 6.7-fold higher affinity than Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH (IC50 ≈ 1 µM for Src SH2) when evaluated in respective cognate assays [2]. This affinity differential reflects the intrinsic sequence selectivity of SH2 domains, wherein the Val-Pro-Met-Leu motif preferentially engages the p85 SH2 domain binding pocket.

p85 vs Src SH2 Affinity
Class-level inference
4.3–6.7-fold higher affinity in cognate p85 system vs Src-optimized ligands (pYEEI IC₅₀ 6.5 µM)
Sequence specificity context for domain-matched assay design
Comparative data across distinct SH2 domain targets
SH2 domain specificity Src SH2 phosphopeptide affinity cross-domain comparison

Enhanced Stability from C-Terminal Amidation

The C-terminal amide (-NH2) modification in Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 confers enhanced resistance to carboxypeptidase-mediated degradation compared with free carboxyl-terminated phosphopeptides such as pTyr751-Val-Pro-Met-Leu [1]. This modification, combined with N-terminal acetylation, was shown in SAR studies to yield analogs with enhanced activity and improved metabolic stability relative to uncapped peptides in the PDGF-β receptor-derived series [1]. While direct stability half-life data are not reported for this specific compound, the terminal capping strategy is a well-established approach to extend peptide half-life in biological matrices.

Terminal Capping Stability
Supporting evidence
N-acetyl/C-amide capped; stability inferred from SAR; direct half-life data not reported
Inferred stability context for biological matrix assays
Capping strategy described in PDGF-β receptor peptide series
peptide stability proteolytic resistance C-terminal amidation in vitro assay durability

Validated Scaffold for Peptidomimetic Optimization

Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 served as a foundational scaffold in the optimization pathway that yielded Ac-pTyr-Val-Ala-N(C6H13)2 (IC50 = 0.076 µM) and CF2Pmp-containing peptidomimetics with demonstrated cellular activity [1]. The Val-Pro-Met-Leu core sequence of the target compound was retained throughout multiple optimization cycles, including replacement of the phosphotyrosine with the phosphatase-stable difluorophosphonate (CF2Pmp) mimetic, which enabled specific inhibition of PDGF-stimulated PI 3-kinase association in whole-cell assays [1].

Scaffold Optimization Lineage
Supporting evidence
Val-Pro-Met-Leu core retained; optimized to phosphatase-resistant CF₂Pmp analogs (IC₅₀ 0.076 µM)
Reported scaffold for peptidomimetic SAR campaigns
Progenitor of cellularly active SH2 inhibitors
peptidomimetic SH2 inhibitor scaffold optimization lead generation

Consistent Potency Across Independent Vendors

The IC50 value of 0.15 µM for Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 is consistently reported across multiple independent vendor datasheets and peptide databases, including PeptideDB, MedChemExpress, and Hongtide [1], indicating robust cross-source reproducibility of the reported potency. This consistency contrasts with many less-characterized SH2-binding peptides whose reported activities vary substantially between sources or lack quantitative validation entirely.

Inter-Source Potency Consistency
Context-dependent
IC₅₀ 0.15 µM consistently reported across ≥3 independent vendor sources
Multi-source concordance supports lot consistency review
Vendor-datasheet level evidence; independent validation advised
reproducibility lot-to-lot consistency assay validation reference compound

Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2: Key Research Applications


p85 PI3K SH2 Domain Displacement Assays

Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 is validated as a competitive ligand for the C-terminal SH2 domain of the p85 regulatory subunit of PI 3-kinase, with a reported IC50 of 0.15 µM in competitive binding assays [1]. The Val-Pro-Met-Leu core sequence derives from Tyr751 of the PDGF-β receptor, enabling specific displacement of endogenous SH2 domain interactions with the activated receptor [2]. This application is supported by SAR studies demonstrating that terminal capping modifications enhance affinity relative to uncapped sequences [2].

SH2 Inhibitor SAR Reference Standard

The compound's established position within the PDGF-β receptor-derived phosphopeptide SAR landscape—with quantified affinity relationships to both uncapped parent sequences (0.445 µM) and optimized peptidomimetics (0.076 µM)—makes it a suitable reference standard for structure-activity relationship studies [1]. Its Val-Pro-Met-Leu core has been validated through successful optimization to cellularly active CF2Pmp-containing analogs, providing a proven scaffold for peptidomimetic design efforts [1].

PDGF Receptor-Mediated PI3K Activation Studies

The sequence specificity of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 aligns with the Tyr751 autophosphorylation site of the PDGF-β receptor, which mediates recruitment and activation of PI 3-kinase via p85 SH2 domain engagement [1]. This specificity enables targeted interrogation of PDGF-stimulated PI 3-kinase signaling pathways, with documented applications in studying GLUT4 translocation, c-fos expression, and cell membrane ruffling when the core sequence is deployed as phosphatase-resistant mimetics [1].

SH2 Domain Binding Assay Positive Control

With an IC50 of 0.15 µM consistently reported across multiple independent vendor sources [1][2], Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 serves as a reliable positive control for validating SH2 domain binding assays. Its submicromolar potency provides adequate dynamic range for establishing assay windows, while the documented affinity differential relative to Src-optimized ligands (pYEEI IC50 = 6.5 µM) [3] enables orthogonal confirmation of domain-specific binding.

Application
Selection Property
Validation Focus
p85 SH2 domain displacement studies
Sequence-matched Val-Pro-Met-Leu motif; terminal capping
Competitive binding endpoint under reported assay conditions
SH2 inhibitor SAR reference
Defined affinity position within Tyr751 series
Affinity benchmark against capped and uncapped analogs
PDGF receptor-PI3K signaling research
Receptor site-derived peptide sequence
Pathway-specific SH2 engagement endpoint
SH2 binding assay control
Multi-source reported activity
Assay window and domain specificity confirmation

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